molecular formula C18H19IN2O2S B11559480 O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate

O-{3-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate

Cat. No.: B11559480
M. Wt: 454.3 g/mol
InChI Key: JNRVYFBJLFAFLE-UHFFFAOYSA-N
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Description

3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is an organic compound that features a benzamide core substituted with a diethylcarbamothioyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-iodoaniline with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Diethylcarbamothioyl Group: The diethylcarbamothioyl group is introduced by reacting the benzamide intermediate with diethylcarbamothioyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the diethylcarbamothioyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can result in the formation of amines or alcohols.

Scientific Research Applications

3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and iodine-containing compounds.

Mechanism of Action

The mechanism of action of 3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The iodophenyl group can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(DIETHYLCARBAMOTHIOYL)BENZAMIDE: This compound lacks the iodophenyl group and may have different reactivity and binding properties.

    N-(DIPHENYLCARBAMOTHIOYL)BENZAMIDE: This compound has phenyl groups instead of ethyl groups, which can affect its steric and electronic properties.

Uniqueness

3-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of both the diethylcarbamothioyl and iodophenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19IN2O2S

Molecular Weight

454.3 g/mol

IUPAC Name

O-[3-[(4-iodophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C18H19IN2O2S/c1-3-21(4-2)18(24)23-16-7-5-6-13(12-16)17(22)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

JNRVYFBJLFAFLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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